molecular formula C14H30O4 B1596877 5,8,11,14-Tetraoxaoctadecane CAS No. 63512-36-7

5,8,11,14-Tetraoxaoctadecane

Cat. No.: B1596877
CAS No.: 63512-36-7
M. Wt: 262.39 g/mol
InChI Key: KTSVVTQTKRGWGU-UHFFFAOYSA-N
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Description

Significance of Polyether Architectures in Supramolecular Chemistry

Polyether architectures are of fundamental importance in supramolecular chemistry, the study of chemical systems involving non-covalent interactions. The oxygen atoms within the polyether chain can coordinate with cations, leading to the formation of host-guest complexes. This property is the cornerstone of the functionality of crown ethers and other macrocyclic polyethers in ion sensing, phase-transfer catalysis, and the construction of molecular machines.

The flexible nature of the polyether backbone allows these molecules to adopt specific conformations to encapsulate guest species, a principle that underpins molecular recognition. Furthermore, the ability to tune the length and terminal groups of oligoethylene glycol ethers permits the fine-tuning of their physical and chemical properties, such as solubility and binding affinity. In the realm of materials science, polyether chains are incorporated into block copolymers to induce self-assembly into well-defined nanostructures. The biocompatibility of certain polyethers, like polyethylene (B3416737) glycol (PEG), has also led to their extensive use in biomedical applications.

Overview of 5,8,11,14-Tetraoxaoctadecane as a Fundamental Building Block

This compound, also known by its synonyms Triethylene glycol dibutyl ether and Butyltriglyme, is an acyclic oligoethylene glycol ether with the molecular formula C₁₄H₃₀O₄. nih.gov It consists of a triethylene glycol core capped with butyl groups at both ends. This structure imparts a balance of polar ether linkages and nonpolar alkyl chains, resulting in its utility as a solvent for a variety of chemical reactions, including organometallic chemistry and polymerizations.

Beyond its role as a solvent, the molecular structure of this compound makes it a valuable building block in the synthesis of more complex molecules. The central polyether chain can act as a flexible spacer, while the terminal butyl groups can be functionalized or replaced to create derivatives with tailored properties. For instance, the core structure of this compound is present in more complex molecules, such as 3,16-Dihydroxy-5,8,11,14-tetraoxaoctadecane-1,18-dinitrile, which can be synthesized from related starting materials. researchgate.net This demonstrates the potential of the tetraoxaoctadecane backbone to be incorporated into larger, functional systems.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₄H₃₀O₄
Molecular Weight 262.39 g/mol nih.gov
Physical Description Clear colorless liquid nih.gov
IUPAC Name 1-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]butane nih.gov

Scope and Objectives of Research on this compound

Research on this compound and related oligoethylene glycol ethers is driven by several key objectives. A primary area of investigation is its application as a solvent and medium for chemical reactions, leveraging its ability to dissolve a wide range of substances. Studies aim to understand how its specific structure influences reaction kinetics and product selectivity.

A significant research focus is the utilization of this compound as a precursor for the synthesis of novel functional molecules. This includes its incorporation into supramolecular hosts, ligands for metal complexes, and as a segment in polymers to control properties like flexibility and solubility. For example, research has been conducted on the synthesis of derivatives like 13,13,14,14,15,15,16,16,17,17,18,18-dodecafluoro-2,5,8,11-tetraoxaoctadecane, which functions as a non-ionic surfactant. rsc.org

Furthermore, there is an interest in the biological and pharmaceutical applications of systems containing the tetraoxaoctadecane moiety. Its use as a solvent in drug delivery formulations is an area of active development. The objectives here are to enhance the solubility and bioavailability of poorly water-soluble drugs.

Regulatory bodies also show interest in the environmental fate and potential uses of this compound, leading to studies on its persistence and bioaccumulation potential. govinfo.gov

Detailed Research Findings

Specific research has explored the synthesis of derivatives of the this compound backbone. For example, bis-(β-cyanohydrins) have been prepared from related oligoethylene glycol diglycidyl ethers, which are then converted into α,β-unsaturated dinitriles. researchgate.net This work highlights the chemical versatility of the polyoxyethylene chain in creating new functional groups.

Another study details the synthesis of a fluorinated derivative, 13,13,14,14,15,15,16,16,17,17,18,18-dodecafluoro-2,5,8,11-tetraoxaoctadecane, and its application as a non-ionic surfactant to inhibit particle agglomeration in a biphasic dissolution medium. rsc.org This demonstrates the role of the tetraoxaoctadecane structure as a scaffold for creating molecules with specific interfacial properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]butane
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InChI

InChI=1S/C14H30O4/c1-3-5-7-15-9-11-17-13-14-18-12-10-16-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KTSVVTQTKRGWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5069916
Record name 5,8,11,14-Tetraoxaoctadecane
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Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name Triethylene glycol dibutyl ether
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CAS No.

63512-36-7
Record name Triethylene glycol dibutyl ether
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Record name 5,8,11,14-Tetraoxaoctadecane
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Record name 5,8,11,14-Tetraoxaoctadecane
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Synthetic Methodologies for 5,8,11,14 Tetraoxaoctadecane and Its Derivatives

Direct Synthesis of 5,8,11,14-Tetraoxaoctadecane Core Structure

The direct synthesis of the this compound core structure, also known as triethylene glycol dibutyl ether, can be efficiently achieved via the Williamson ether synthesis. This classic nucleophilic substitution reaction (SN2) is a fundamental method for forming ethers. nih.govthieme-connect.com The reaction involves an alkoxide ion reacting with a primary alkyl halide. thieme-connect.com

A plausible and effective route for synthesizing this compound involves the reaction between the sodium salt of 1-butanol (B46404) (sodium butoxide) and a di-halogenated triethylene glycol, such as 1,8-dibromo-3,6-dioxaoctane. In this SN2 reaction, the butoxide ion acts as the nucleophile, displacing the halide leaving groups on the triethylene glycol derivative in a two-step sequence or a one-pot reaction with two equivalents of the alkoxide.

Alternatively, the synthesis can proceed by reacting the disodium (B8443419) salt of triethylene glycol with a butyl halide, like 1-bromobutane. The first step is the deprotonation of triethylene glycol using a strong base, such as sodium hydride (NaH), to form the more nucleophilic dialkoxide. nih.gov This is followed by the addition of two equivalents of 1-bromobutane. The alkoxide ions then attack the electrophilic carbon of the 1-bromobutane, displacing the bromide ion and forming the two ether linkages at either end of the polyether chain. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to facilitate the SN2 mechanism. nih.gov

Table 1: Proposed Williamson Ether Synthesis for this compound

Reactant 1Reactant 2Base / ReagentSolventGeneral ConditionsProduct
Triethylene glycol1-Bromobutane (2 eq.)Sodium Hydride (NaH)THF or DMF50-100 °C, 1-8 hoursThis compound
1-Butanol (2 eq.)1,8-Dibromo-3,6-dioxaoctaneSodium Hydride (NaH)THF or DMF50-100 °C, 1-8 hoursThis compound

Synthesis of Functionalized this compound Analogues

Halogenated Derivatives (e.g., Fluorinated Analogues)

The synthesis of halogenated, particularly fluorinated, analogues of the tetraoxaoctadecane scaffold is of interest for creating specialized surfactants and materials with unique properties. A specific example is the synthesis of 13,13,14,14,15,15,16,16,17,17,18,18-dodecafluoro-2,5,8,11-tetraoxaoctadecane. rsc.orgucc.ie

This synthesis demonstrates the attachment of a polyfluorinated alkyl chain to a triethylene glycol core. The procedure involves the reaction of a fluorinated alcohol with a tosylated triethylene glycol derivative. ucc.ie First, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol is treated with sodium hydride in tetrahydrofuran (THF) to form the corresponding alkoxide. This nucleophile is then reacted with 10-p-toluenesulfonyloxy-2,5,8-trioxadecane. The tosylate group serves as an excellent leaving group for the SN2 reaction, leading to the formation of the desired fluorinated ether. ucc.ie The final product is purified by column chromatography to yield a light yellow oil. rsc.org

Table 2: Synthesis of a Dodecafluorinated Tetraoxaoctadecane Analogue

Reactant 1Reactant 2ReagentSolventProduct
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol10-p-Toluenesulfonyloxy-2,5,8-trioxadecaneSodium Hydride (60% in mineral oil)THF / Dioxane13,13,14,14,15,15,16,16,17,17,18,18-Dodecafluoro-2,5,8,11-tetraoxaoctadecane

Thiol-Terminated Derivatives (e.g., 2,5,8,11-Tetraoxaoctadecane-18-thiol)

Thiol-terminated oligo(ethylene glycol) derivatives are widely used for the formation of self-assembled monolayers (SAMs) on gold surfaces. The synthesis of an analogue, 2,5,8,11-tetraoxaoctadecane-18-thiol (also referred to as EG3C7SH), has been described in the literature. This process involves multiple steps to build the asymmetric molecule with a terminal thiol group. While the full detailed step-by-step synthesis is part of a larger study, the general approach involves coupling a protected thiol-containing alkyl chain to the oligo(ethylene glycol) moiety, followed by deprotection to reveal the terminal thiol group.

A related study on the synthesis of similar structures, such as spiroalkanedithiols, provides insight into the complexity of such syntheses, which often start from custom-designed building blocks to achieve the final structure with high purity. researchgate.net

Nitrile and Cyanohydrin Derivatives (e.g., this compound-2,16-diene)

The synthesis of dinitrile derivatives, such as this compound-2,16-dien-1,18-dinitrile, can be achieved from bis-(β-cyanohydrin) precursors. organic-chemistry.org These cyanohydrins are first obtained through the ring-opening of oligoethylene glycol diglycidyl ethers with potassium cyanide. organic-chemistry.org

The conversion of the resulting bis-(β-cyanohydrins) into the target α,β-unsaturated dinitriles is accomplished via two primary methods. organic-chemistry.org

Tosyl Chloride Method: The cyanohydrin is treated with tosyl chloride in a basic medium.

Thionyl Chloride Method: The reaction is conducted using thionyl chloride in a toluene-pyridine mixture at 80 °C.

Both synthetic pathways proceed through a bimolecular elimination (E2) mechanism and yield a mixture of (ZZ) and (EE) isomers, with the (ZE) isomer not being observed. organic-chemistry.org

Table 3: Synthesis of this compound-2,16-dien-1,18-dinitrile

PrecursorMethodReagentsConditionsProduct
Bis-(β-cyanohydrin) of tetraethylene glycol1Tosyl Chloride, BaseBasic Medium(ZZ) and (EE) isomers of this compound-2,16-dien-1,18-dinitrile
Bis-(β-cyanohydrin) of tetraethylene glycol2Thionyl Chloride, PyridineToluene, 80 °C(ZZ) and (EE) isomers of this compound-2,16-dien-1,18-dinitrile

Utilization of this compound as a Precursor in Macrocycle Synthesis

Aza-Crown Ether Synthesis (e.g., 2,17-Diaza-5,8,11,14-tetraoxaoctadecane as a precursor)

Aza-crown ethers are an important class of macrocyclic compounds. thieme-connect.com Derivatives of this compound are valuable precursors for synthesizing these complex structures. Specifically, a diamine derivative, such as 2,2′-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diethane-amine, can be used to construct more elaborate functionalized macrocycles. rsc.org

In one documented synthesis, this diaza-crown ether derivative is reacted with squaric acid esters, such as 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione, in the presence of triethylamine (B128534) (Et₃N) in ethanol (B145695) at room temperature. rsc.org This reaction yields aza-crown ether-squaramide conjugate compounds, which have been investigated for their potential as anion/cation symporters. organic-chemistry.orgrsc.org This demonstrates how the core tetraoxaoctadecane structure, modified to include nitrogen atoms, serves as a scaffold for building large, functional macrocyclic systems.

Table 4: Synthesis of Aza-Crown Ether-Squaramide Conjugates

PrecursorReagentBaseSolventProduct Class
2,2′-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)diethane-amineSquaric acid ester derivative (e.g., 3-ethoxy-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione)Triethylamine (Et₃N)Ethanol (EtOH)Aza-crown ether-squaramide conjugates

Dibenzo-substituted Diaza Crown Ethers (e.g., N,N'-Didodecyl 1,17-diimino 3,4;15,16-dibenzo 5,8,11,14-tetraoxa octadecane)

The synthesis of dibenzo-substituted diaza crown ethers is a multi-step process that typically involves the reaction of a diamine with a dihalide or a ditosylate in the presence of a base. A notable example is the synthesis of N,N'-diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. nih.gov This procedure involves reacting catechol with N,N-bis(2-chloroethyl)prop-2-en-1-amine in n-butanol with a strong base. nih.gov The process is enhanced by a two-step addition of sodium hydroxide (B78521) to facilitate cyclization, yielding the final product as a relatively pure precipitate after neutralization and solvent replacement with water. nih.gov This method has proven to be scalable, with reported yields between 36% and 45%. nih.gov

The general approach for synthesizing disubstituted dibenzo crown ethers often involves the protection of functional groups, followed by cyclization and deprotection. For instance, two isomers of bis(carbomethoxybenzo)-24-crown-8 were synthesized with good to excellent yields through a regioselective route. researchgate.net The use of a template reagent, such as KPF6, during cyclization can lead to nearly quantitative yields of the potassium complex of the crown ether. researchgate.net This templating effect significantly improves the efficiency of the cyclization step.

Another approach involves the reaction of bis(2-hydroxyethyl)amine with allyl bromide to form an intermediate which is then chlorinated. This chlorinated precursor subsequently reacts with catechol in the presence of a strong base to form the desired N,N'-diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. nih.gov

The synthesis of N,N'-Didodecyl 1,17-diimino 3,4;15,16-dibenzo 5,8,11,14-tetraoxa octadecane (B175841) is part of a broader study on N,N'-Dialkyl disubstituted diaza crown ether compounds. balikesir.edu.tr

Mechanistic Investigations of Synthesis Pathways

The synthesis of crown ethers, including tetraoxaalkanes and their derivatives, often proceeds via nucleophilic substitution reactions. For example, the formation of dibenzo-18-crown-6 (B77160) and its analogs can be achieved through the reaction of catechol with a suitable oligoethylene glycol derivative under basic conditions. The mechanism involves the deprotonation of catechol to form the catecholate, which then acts as a nucleophile, attacking the terminal carbons of the glycol chain in a Williamson ether synthesis.

In the synthesis of diaza crown ethers, the nitrogen atoms of the diamine act as nucleophiles, attacking the electrophilic carbons of the dihalide or ditosylate. The efficiency of these cyclization reactions can be influenced by several factors, including the choice of solvent, base, and the presence of a template ion. The template effect, where a metal cation coordinates with the oxygen and nitrogen atoms of the precursor molecules, pre-organizes the reactants into a conformation that favors cyclization, thereby increasing the yield of the desired macrocycle. researchgate.net

Studies on the synthesis of chiral dibenzo-diaza crown ethers have utilized aromatic nucleophilic substitution (SNAr) reactions, highlighting the importance of controlling regioselectivity in these processes. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of crown ethers to minimize environmental impact. semanticscholar.org Key strategies include the use of greener solvents, catalytic reagents, and the reduction of derivatives and protecting groups. acs.org

One of the primary goals of green chemistry is waste prevention. acs.org In the context of this compound synthesis, this could involve designing synthetic routes with higher atom economy, where a greater proportion of the atoms from the reactants are incorporated into the final product. The use of catalytic reagents is preferred over stoichiometric ones as they can be used in small amounts and recycled. acs.org

The reduction of derivatives, such as protecting groups, is another core principle. acs.org This can be achieved through the use of highly selective catalysts or enzymes that can target specific functional groups without the need for protection of other reactive sites. acs.org For instance, enzymatic processes have been successfully employed in the industrial synthesis of semi-synthetic antibiotics, avoiding the use of protecting groups and leading to cleaner processes. acs.org

The choice of solvent is also critical. Many traditional organic syntheses utilize volatile organic compounds (VOCs) that are harmful to the environment. Green chemistry encourages the use of more benign solvents such as water, supercritical fluids, or ionic liquids. semanticscholar.org For example, the synthesis of N,N′-diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 utilizes n-butanol, and the final product is precipitated from water, which is a step towards a greener process. nih.gov

Furthermore, real-time analysis for pollution prevention can be implemented to monitor and control chemical processes, ensuring safety and minimizing the formation of byproducts. acs.org

Supramolecular Chemistry of 5,8,11,14 Tetraoxaoctadecane Derivatives

Host-Guest Complexation and Molecular Recognition

Host-guest chemistry explores the formation of unique structural complexes between two or more molecules or ions held together by non-covalent forces. In this context, derivatives of 5,8,11,14-tetraoxaoctadecane act as hosts, encapsulating guest species within their flexible structures. This process is fundamental to molecular recognition, where the host molecule selectively binds to specific guests.

Derivatives of this compound, as acyclic polyethers, are known to coordinate with a range of metal cations. The ether oxygen atoms, possessing lone pairs of electrons, can effectively solvate the positive charge of the metal ions. The flexible nature of the acyclic backbone allows the host to adopt a conformation that maximizes the coordination with the guest cation, creating a pseudocyclic cavity.

The interaction with alkali metals such as Na⁺ and K⁺ is a well-documented phenomenon for polyethers. The size of the cation and the number and arrangement of the donor oxygen atoms in the host play a crucial role in the stability of the resulting complex. For acyclic polyethers, the ability to wrap around the cation allows for effective complexation, with the stability of the complex being influenced by the "fit" between the cation and the formed cavity.

The complexation of transition metal ions (Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺) by acyclic polyethers is also of significant interest. These interactions are not only dependent on the size and charge of the cation but also on its electronic configuration, which can influence the preferred coordination geometry. The flexibility of the this compound backbone allows it to adapt to the coordination preferences of different transition metals.

While specific thermodynamic data for the complexation of all the listed cations with this compound derivatives are not extensively available in publicly accessible literature, the general principles of polyether-cation binding suggest that the stability of these complexes would be influenced by factors such as the chelate effect and the nature of the solvent.

Table 1: General Factors Influencing Metal Cation Complexation by Acyclic Polyethers

FactorDescription
Cation Size The ionic radius of the metal cation influences how well it fits within the pseudocyclic cavity formed by the polyether.
Cation Charge Higher charge density on the cation generally leads to stronger electrostatic interactions with the ether oxygen atoms.
Number of Donor Atoms The number of oxygen atoms in the polyether chain determines the potential coordination number for the metal cation.
Chain Flexibility The ability of the acyclic polyether to conform around the cation is crucial for stable complex formation.
Solvent The polarity and solvating ability of the solvent can significantly impact the stability of the host-guest complex.
Counter-ion The nature of the anion associated with the metal salt can influence the overall complexation process.

Beyond cation binding, acyclic polyethers can also participate in the recognition of organic molecules and anions. The oxygen atoms can act as hydrogen bond acceptors, allowing for the binding of protic organic guest molecules. The hydrophobic methylene (B1212753) units of the polyether backbone can engage in van der Waals interactions with nonpolar segments of organic guests.

Anion recognition by neutral acyclic hosts like this compound derivatives is more challenging due to the diffuse nature of the negative charge. However, by modifying the host structure to include hydrogen bond donors or Lewis acidic sites, it is possible to induce anion binding. The interactions are often weaker and less specific than cation binding.

Selectivity in host-guest chemistry refers to the ability of a host molecule to bind preferentially to one type of guest over another. For derivatives of this compound, selectivity for metal cations is primarily governed by the match between the cation's size and the optimal size of the pseudocavity the host can form. This is often referred to as the "macrocyclic effect" in cyclic ethers, and a similar principle applies to the preorganization of acyclic hosts upon complexation.

The affinity, or the strength of the binding, is quantified by the association constant (Kₐ). A higher Kₐ value indicates a more stable complex. The affinity is influenced by the enthalpic and entropic contributions to the Gibbs free energy of complexation. Favorable enthalpic contributions arise from the strong electrostatic and coordinate bonds formed between the host and guest, while the chelate effect, where a single ligand binds to a central atom at multiple points, provides a significant favorable entropic contribution.

Non-Covalent Interactions Governing Complex Formation

The formation and stability of host-guest complexes involving this compound derivatives are dictated by a combination of non-covalent interactions. These weak interactions are collectively responsible for the molecular recognition and binding events.

Electrostatic interactions are a primary driving force in the complexation of metal cations by polyethers. The attraction between the positively charged metal ion and the partial negative charges on the ether oxygen atoms (due to the high electronegativity of oxygen) is a major contributor to the stability of the complex. The strength of this ion-dipole interaction is dependent on the charge of the cation and the distance between the ion and the dipole. The flexible nature of the this compound chain allows for an arrangement of the oxygen atoms that maximizes these favorable electrostatic interactions.

Hydrogen bonding plays a significant role in the interaction of this compound derivatives with certain guests. When interacting with protic organic molecules, the ether oxygens can act as hydrogen bond acceptors. In the context of metal cation complexation, solvent molecules (like water) coordinated to the metal ion can form hydrogen bonds with the ether oxygens of the host. Furthermore, if the derivatives of this compound are functionalized with hydrogen bond donor groups, these can play a direct role in binding anionic or other electron-rich guest species.

Van der Waals Forces and Hydrophobic Interactions

In the supramolecular chemistry of this compound and its derivatives, Van der Waals forces and hydrophobic interactions play a crucial, albeit nuanced, role in the formation and stability of their assemblies. As an acyclic polyether, this compound possesses a flexible backbone with both hydrophilic ether linkages and hydrophobic ethylene (B1197577) and terminal alkyl groups. This amphiphilic character dictates its interaction with other molecules and its self-assembly behavior.

The interplay between the hydrophilic polyether backbone and the hydrophobic terminal chains in derivatives of this compound can lead to the formation of various supramolecular structures, such as micelles or bilayers, in aqueous solutions. The specific architecture of these assemblies is influenced by factors such as the length of the alkyl chains and the nature of any functional groups appended to the molecule. rsc.org For instance, increasing the length of the hydrophobic alkyl chains would be expected to enhance the hydrophobic interactions, leading to more stable and well-defined aggregates. rsc.org

It is the cumulative effect of numerous, individually weak Van der Waals forces and the overarching influence of the hydrophobic effect that provides the necessary stability for the formation of complex and functional supramolecular architectures from this compound and its derivatives.

Conformational Studies of Complexes

The ability of this compound and its derivatives to form complexes with various guest species, particularly metal cations, is intimately linked to the conformational flexibility of the polyether chain. Acyclic polyethers, often referred to as glymes, are known for their capacity to wrap around cations, with the ether oxygen atoms coordinating to the metal center in a manner that mimics the behavior of crown ethers. nih.govworldscientific.com The specific conformation adopted upon complexation is a result of a delicate balance of several factors, including ion-dipole interactions, steric hindrance, and the chelate effect.

Upon complexation with a metal cation, the typically disordered and flexible chain of this compound undergoes a significant conformational rearrangement to adopt a more ordered, three-dimensional structure that maximizes the coordination of the ether oxygen atoms to the cation. researchgate.net The four oxygen atoms in the chain can create a binding pocket that is well-suited for cations of a complementary size. The electrostatic interactions between the positively charged cation and the partial negative charges on the ether oxygen atoms are the primary driving force for this complexation. researchgate.net

Computational studies and experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the conformations of such polyether-cation complexes. These studies have shown that the polyether chain often adopts a helical or pseudo-cyclic conformation to effectively solvate the cation. The conformation is also influenced by the nature of the counter-anion and the solvent environment. nih.govresearchgate.net

The table below summarizes the calculated stabilization energies for the formation of complexes between different cations and triglyme (B29127) (G3) and tetraglyme (B29129) (G4), which are shorter analogues of the polyether chain in this compound. These values provide an indication of the strength of the interactions and how they vary with the cation.

CationTriglyme (G3) Stabilization Energy (kcal/mol)Tetraglyme (G4) Stabilization Energy (kcal/mol)
Li⁺-95.6-107.7
Na⁺-66.4-76.3
K⁺-52.5-60.9
Mg²⁺-255.0-288.3
Ca²⁺-185.0-215.0
Data sourced from ResearchGate researchgate.net

The data indicate that the stabilization energies are significantly larger for divalent cations (Mg²⁺ and Ca²⁺) compared to monovalent alkali metal cations (Li⁺, Na⁺, and K⁺), reflecting the stronger electrostatic interactions. researchgate.net Furthermore, the longer tetraglyme chain generally leads to more stable complexes, suggesting that the additional ether oxygen contributes to a more favorable coordination environment. researchgate.net This trend suggests that this compound, with its four ether oxygens and longer chain, would also form stable complexes with a variety of cations, adopting specific conformations to optimize these interactions.

The terminal alkyl groups of this compound can also influence the conformation of the resulting complexes. These hydrophobic groups may fold back to interact with each other or with other nonpolar parts of the complex, further stabilizing the structure. This can be particularly important in the formation of higher-order supramolecular assemblies.

Dynamic Aspects of Supramolecular Assemblies

A defining characteristic of supramolecular assemblies is their dynamic nature. Unlike covalently linked polymers, the non-covalent interactions that hold together the assemblies of this compound and its derivatives are reversible. researchgate.netnih.gov This reversibility imparts a unique set of properties to these materials, including the ability to self-assemble, respond to external stimuli, and self-heal. acs.org

The dynamic equilibrium between the monomeric (unassociated) state and the assembled state is a key feature of these systems. researchgate.net The rates of association and dissociation of the constituent molecules are often rapid, allowing the supramolecular structure to adapt to changes in its environment, such as variations in concentration, temperature, or the introduction of a guest molecule. researchgate.netnih.gov For example, an increase in temperature can provide sufficient thermal energy to overcome the weak non-covalent interactions, leading to the disassembly of the supramolecular structure. This process is typically reversible, and the assembly can reform upon cooling.

The dynamics of these assemblies can be studied using various techniques, including NMR spectroscopy, fluorescence spectroscopy, and molecular dynamics simulations. nih.govrsc.org These methods can provide insights into the rates of monomer exchange, the lifetime of the assembled state, and the mechanisms of assembly and disassembly. The flexibility of the this compound backbone is expected to play a significant role in the dynamics of its supramolecular polymers. This flexibility can facilitate the conformational changes required for monomers to associate with or dissociate from an assembly.

The introduction of specific functional groups into derivatives of this compound can be used to control the dynamics of their supramolecular assemblies. For instance, incorporating responsive moieties that can change their properties in response to stimuli like light or pH can allow for external control over the assembly and disassembly processes.

The dynamic nature of these supramolecular systems is not just a scientific curiosity but also a property that can be harnessed for various applications. The ability of these materials to respond and adapt to their environment opens up possibilities for the development of "smart" materials with tunable properties. nih.gov The table below outlines some of the key dynamic aspects of supramolecular assemblies and the factors that influence them.

Dynamic AspectInfluencing FactorsPotential Consequences
Monomer Exchange RateStrength of non-covalent interactions, temperature, solventStimuli-responsiveness, self-healing
Assembly/Disassembly KineticsMonomer concentration, presence of nucleating agentsControllable formation and degradation
Conformational DynamicsFlexibility of the monomer backbone, steric hindranceAdaptability, guest binding and release
This table is a conceptual summary and does not contain empirical data.

Computational and Theoretical Studies

Molecular Modeling and Simulation of 5,8,11,14-Tetraoxaoctadecane and its Derivatives

Molecular modeling and simulations are instrumental in exploring the dynamic nature of this compound. These methods rely on the development of accurate force fields, which are sets of parameters that describe the potential energy of the system. For glymes, including tetraglyme (B29129), specific force fields like the AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) polarizable force field have been refined to provide a good description of both local and nonlocal properties. nih.gov These refined models are validated by comparing their results with data from Density Functional Theory (DFT) calculations. nih.gov

The flexible backbone of this compound, characterized by its repeating ethoxy units, allows it to adopt numerous conformations. The molecule's ability to wrap around cations is a direct result of this flexibility. aip.org Molecular dynamics simulations show that the glyme structure can be significantly distorted to effectively coordinate with a cation, such as Li+, by orienting its oxygen atoms inward. researchgate.net The conformation is also influenced by the surrounding environment; for instance, the presence of different anions in a salt-glyme mixture can alter the stability of the cation-glyme complex and thus the preferred conformation of the glyme molecule. aip.org

Molecular dynamics (MD) simulations have been extensively used to study the interactions of this compound, particularly in the context of electrolyte solutions for batteries. nih.govaip.orgresearchgate.net These simulations provide atomic-scale insights into the solvation structure of cations like Lithium (Li+), Sodium (Na+), and Potassium (K+). aip.orgrsc.orgresearchgate.net

Key findings from MD simulations include:

Cation Solvation: Tetraglyme is an effective solvent for cations due to the chelating effect of its multiple ether oxygen atoms. ua.pt Simulations have shown that the glyme molecule can wrap around a cation to form a stable complex. aip.org

Influence of Anions: The stability of the [cation(glyme)]+ complex is highly dependent on the counter-anion. aip.org Some anions may disrupt the glyme's coordination to the cation. aip.org

Ion Dynamics: MD simulations on the microsecond timescale have been used to investigate the dynamics of ion-glyme exchange. This process is often slow, indicating a stable solvation shell, and may occur through the formation of clusters involving multiple [cation(glyme)]+ pairs. aip.orgresearchgate.net

Mixtures with Other Solvents: All-atom MD simulations have been employed to analyze the structure and interactions in binary mixtures, such as with imidazolium-based ionic liquids. mdpi.com These studies use tools like radial distribution functions (RDFs) to describe the strength of interactions, such as hydrogen bonding, between the different components of the mixture. mdpi.com

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound and its complexes. These methods are crucial for calculating accurate binding energies and predicting chemical reactivity.

DFT calculations are a primary tool for determining the binding energies between this compound (the host) and various cations (the guests). These calculations have been performed for complexes with alkali and alkaline-earth metal cations, showing good agreement with results from refined classical simulation models. nih.gov

For example, DFT calculations have been used to determine the binding energies of different solvents with K+. researchgate.net These studies help quantify the strength of the interaction and understand the solvation structure. The solvation strength of ether-based solvents has been shown to increase with the chain length, following the order of 1,3-dioxolane (B20135) (DOL) < 1,2-dimethoxyethane (B42094) (DME) < tetraethylene glycol dimethyl ether (G4). researchgate.net

Table 1: Calculated Binding Energies of Cation-Solvent Complexes
CationSolvent MoleculeBinding Energy (eV)Method
K+This compound (G4)-1.12DFT researchgate.net
K+1,2-Dimethoxyethane (DME)-0.78DFT researchgate.net
Li+1,2-Dimethoxyethane (DME)-1.63DFT researchgate.net

Note: Binding energies are typically negative, indicating an energetically favorable interaction.

DFT calculations are also employed to predict the reactivity of glymes. This includes computing reduction potentials to assess their stability in electrochemical environments, such as in contact with magnesium metal electrodes. nih.gov Such studies have found that the reduction potentials for uncoordinated glymes are quite negative, indicating intrinsic stability against reduction. nih.gov However, the coordination to a Mg2+ cation can alter this stability. nih.gov These computational analyses can identify potential decomposition pathways, which is critical for designing stable electrolytes for next-generation batteries. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

While detailed SAR studies focusing specifically on this compound are not extensively documented in public literature, broader QSAR and QSPR models have been applied to the glyme and polyether classes of compounds. nih.govnih.gov

QSAR for Toxicity: QSAR models can be used to predict measures of toxicity based on the physical characteristics of chemical structures. nih.gov For glymes in general, these models provide estimated toxicity data, which can be useful for initial evaluation, especially when experimental data is unavailable. nih.gov

QSPR for Physicochemical Properties: QSPR models aim to predict various physical and chemical properties of molecules. researchgate.net For example, a predictive multi-linear regression model for the biodegradation of organic micropollutants found that the presence of ether functional groups, as found in glymes, tended to decrease the rate of biodegradation. nih.gov

SAR for Biological Activity: SAR studies on other natural and synthetic polyethers have established relationships between specific structural features (like the arrangement of ether rings) and biological activities, such as antiproliferative effects. nih.govtandfonline.com Though these compounds are structurally more complex than tetraglyme, the principles of SAR analysis are applicable across the chemical class. tandfonline.com

These modeling approaches are valuable for screening compounds and predicting their behavior, reducing the need for extensive experimental testing. nih.govresearchgate.net

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be achieved through various quantum chemical methods. These predictions are valuable for structural elucidation and for understanding the molecule's electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts for this compound can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with Density Functional Theory (DFT). uncw.edu These calculations provide predictions for both ¹H and ¹³C NMR spectra.

The molecular structure of this compound suggests a high degree of symmetry, which would be reflected in its predicted NMR spectra. The molecule consists of two butyl end-groups and a central chain of four ethylene (B1197577) glycol units.

¹H NMR Predictions: Based on its structure, the proton NMR spectrum is expected to show distinct signals for the protons on the terminal butyl groups and the repeating ethylene glycol units.

Terminal Methyl Protons (CH₃): These protons are furthest from the electronegative oxygen atoms and are therefore expected to be the most shielded, appearing at the lowest chemical shift.

Methylene (B1212753) Protons of Butyl Group (CH₂): The two sets of methylene protons on the butyl chain will have slightly different chemical shifts based on their proximity to the ether linkage.

Methylene Protons of Ethylene Glycol Units (OCH₂CH₂O): Due to the symmetry of the central chain, the protons of the inner ethylene glycol units are expected to be chemically equivalent, leading to a single, intense signal. The methylene protons adjacent to the butyl groups might show a slightly different chemical shift.

A theoretically predicted ¹H NMR data table would appear as follows:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.9Triplet6HTerminal CH₃
~1.4Multiplet4HCH₂ of butyl group
~1.6Multiplet4HCH₂ of butyl group adjacent to oxygen
~3.5-3.7Multiplet16HOCH₂CH₂O

¹³C NMR Predictions: Similarly, the ¹³C NMR spectrum can be predicted. The carbon atoms in different chemical environments will give rise to distinct signals.

Terminal Methyl Carbon (CH₃): Expected to be the most upfield signal.

Methylene Carbons of Butyl Group (CH₂): Two distinct signals are anticipated.

Methylene Carbons of Ethylene Glycol Units (OCH₂): Due to symmetry, the carbons in the ethylene glycol units are expected to produce a limited number of signals.

A theoretically predicted ¹³C NMR data table would be structured as follows:

Predicted Chemical Shift (ppm)Assignment
~14Terminal CH₃
~19CH₂ of butyl group
~32CH₂ of butyl group
~70-72OCH₂CH₂O

Infrared (IR) Spectroscopy

Theoretical IR spectra are typically calculated using DFT methods, which can predict the vibrational frequencies and intensities of a molecule. For this compound, the most prominent predicted vibrational modes would be associated with the C-H and C-O bonds.

C-H Stretching: Strong absorptions are predicted in the 2850-3000 cm⁻¹ region, characteristic of the stretching vibrations of the methyl and methylene groups.

C-O-C Stretching: A very strong and prominent absorption band is expected in the 1100-1150 cm⁻¹ region, which is characteristic of the asymmetric stretching of the ether linkages. This is a hallmark of polyether compounds.

CH₂ Bending (Scissoring and Rocking): Predicted absorptions around 1450-1470 cm⁻¹ (scissoring) and in the broader 700-900 cm⁻¹ region (rocking) are expected.

A table of predicted significant IR absorption bands would look like this:

Predicted Frequency (cm⁻¹)Predicted IntensityVibrational Mode
2850-3000StrongC-H stretching
1450-1470MediumCH₂ scissoring
1100-1150Very StrongC-O-C asymmetric stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis spectra is commonly carried out using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com this compound is a saturated aliphatic ether and lacks any chromophores that typically absorb light in the UV-Vis range (200-800 nm). Therefore, computational studies would predict no significant absorption in the near-UV and visible regions. Any predicted absorption would be expected to occur at very short wavelengths (below 200 nm) corresponding to σ → σ* electronic transitions, which are generally outside the range of standard UV-Vis spectrophotometers.

Future Directions and Emerging Research Areas

Development of Novel Functional Derivatives

The core structure of 5,8,11,14-Tetraoxaoctadecane presents a scaffold for the synthesis of new functional derivatives with tailored properties. Research in this area is focused on introducing reactive groups to the ether chain, thereby expanding its utility.

One notable area of investigation involves the creation of dinitrile derivatives. For example, the synthesis of this compound-2,16-dien-1,18-dinitrile has been reported. atamanchemicals.com This process involves the conversion of bis-(β-cyanohydrins) of polyoxyethylene glycols, obtained from the reaction of diglycidyl ethers with potassium cyanide, into α,β-unsaturated dinitriles. atamanchemicals.com Such derivatives, with their reactive nitrile and alkene functionalities, open avenues for further chemical modifications and polymer synthesis.

Future research is anticipated to explore a wider range of functionalizations to create derivatives with specific affinities, reactivities, and physicochemical properties for diverse applications.

Advanced Applications in Nanotechnology

The application of this compound in the field of nanotechnology is an area with considerable untapped potential. While specific research on its direct use in nanomaterial synthesis or as a component in nanodevices is still emerging, its properties as a high-boiling point solvent and stabilizing agent suggest several prospective roles.

Future research could investigate its use as a medium for the synthesis of nanoparticles, where it could control particle size and morphology. Its ether linkages may allow it to act as a capping agent, preventing agglomeration and enhancing the stability of nanoparticle dispersions. Furthermore, its potential inclusion in nano-emulsions and as a component in the functionalization of surfaces for advanced materials is a promising direction for scientific exploration. Regulatory bodies have noted the broader context of nanomaterials in chemical safety assessments, indicating a growing awareness of the intersection between industrial chemicals and nanotechnology.

Exploitation in Catalysis and Reaction Media

This compound is recognized for its utility as a high-boiling solvent in various industrial applications, including for nitrocellulose, resins, and lacquers. federalregister.gov Its use as a reaction solvent in organic synthesis and in the production of plastic resins is also established. federalregister.gov

Emerging research is expected to delve deeper into its role as a reaction medium that can influence reaction rates and selectivity. Its polar ether groups can solvate cations, potentially enhancing the reactivity of anionic reagents, similar to crown ethers. This property could be exploited in phase-transfer catalysis or in reactions involving metallic reagents. For instance, it has been listed as a suitable solvent for the synthesis of butyl ethers of glycols through processes involving heterogeneous or homogeneous catalysts.

Future studies will likely focus on its application in specific catalytic systems where solvent-catalyst interactions are crucial for achieving high efficiency and selectivity. Its low volatility also makes it a candidate for green chemistry applications, where solvent recovery and reuse are paramount.

Bio-Inspired Systems and Biomimetic Applications

The exploration of this compound in bio-inspired and biomimetic systems is a novel and largely unexplored research frontier. The flexible polyether chain of the molecule bears a structural resemblance to segments of polyethylene (B3416737) glycol (PEG), a polymer widely used in biomedical applications for its biocompatibility and ability to create protein-repellent surfaces.

Future research could investigate the potential for derivatives of this compound to be used in creating biocompatible coatings for medical devices or as components in drug delivery systems. Its ability to coordinate with metal ions could be harnessed in the design of simple biomimetic ionophores or sensors. While direct research in this area is currently limited, the fundamental properties of its oligoether structure provide a foundation for future investigations into its potential to mimic biological functions.

Conclusion

Summary of Key Research Findings

Research on 5,8,11,14-Tetraoxaoctadecane, also known as triethylene glycol dibutyl ether, characterizes it as a member of the glycol ethers (glymes) chemical category. Key findings from scientific assessments focus on its physical-chemical properties and environmental fate. As a group, glycol ethers are noted for being liquids at room temperature with moderate to high water solubility and vapor pressures that tend to decrease as the molecule's chain length increases. regulations.gov

Studies indicate that this compound is expected to exhibit high mobility in soil. regulations.gov Its potential for bioaccumulation is considered low. regulations.gov The rate of hydrolysis is deemed negligible, suggesting stability in aqueous environments. regulations.gov Research into the biodegradability of this class of compounds suggests a moderate rate of aerobic biodegradation, which may occur after an acclimation period of up to 35 days. regulations.gov The compound's excellent solvency, chemical stability, and compatibility with water and various organic solvents are defining characteristics of this class of chemicals. sigmaaldrich.cn

The table below summarizes the key physicochemical and environmental properties for the glycol ethers (glymes) category, to which this compound belongs.

PropertyFinding
Physical State Liquid at room temperature
Water Solubility Moderate to High
Vapor Pressure Low to Moderate (decreases with increasing chain length)
Mobility in Soil Expected to be high
Bioaccumulation Low potential
Hydrolysis Rate Negligible
Aerobic Biodegradation Moderate (may require an acclimation period)

Unaddressed Challenges and Future Opportunities

A significant challenge associated with this compound is its susceptibility to autoxidation, which can lead to the formation of explosive peroxides. haz-map.com This presents handling and storage considerations that require careful management. On a broader scale, the entire glycol ethers market faces challenges from the volatility of petrochemical raw material prices and an increasingly complex and stringent regulatory environment focused on sustainability and reducing volatile organic compounds (VOCs). v-mr.biz

Despite these challenges, significant future opportunities exist. The general trend towards green chemistry and sustainable products is driving innovation in the solvents market. v-mr.biz There is a growing demand for eco-friendly and high-performance solvents, which presents an opportunity for developing greener synthesis methods and bio-based feedstocks for glycol ethers. v-mr.bizfuturemarketinsights.com

Future research could focus on optimizing the synthesis and purification processes for this compound to improve yields and reduce byproducts. Another promising avenue is the development of novel formulations that leverage its properties while mitigating its challenges. For instance, research into creating new base oils by combining glycol ethers with other polymers, such as polyalphaolefins, could lead to advanced lubricants with enhanced miscibility and tribological performance. mdpi.com As industries from electronics to coatings seek safer, more effective, and environmentally responsible solvents, further investigation into the specific applications and performance characteristics of this compound could unlock new uses and solidify its role in advanced chemical formulations. futuremarketinsights.com

Q & A

Q. How can collaborative frameworks integrate this compound into interdisciplinary research (e.g., materials science and biochemistry)?

  • Methodological Answer : Establish cross-disciplinary workflows:
  • Materials Science : Use AFM or SEM to analyze surface morphology in polymer composites.
  • Biochemistry : Conduct cell viability assays (MTT) to assess biocompatibility for biomedical applications.
  • Share data via standardized repositories (e.g., Zenodo) to enable meta-analyses and reproducibility checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.